tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a halogenated pyrrolopyridine derivative characterized by a tert-butyl carbamate protecting group at the 1-position and bromo, chloro, and methyl substituents at the 5-, 3-, and 4-positions, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural complexity and substitution pattern influence reactivity, solubility, and binding affinity in biological systems .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-chloro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXVUXYPZCZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis techniques, including:
- Construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
- Introduction of halogen substituents (bromine and chlorine) at specific positions on the heterocyclic ring.
- Installation of the tert-butyl carboxylate protecting group at the nitrogen atom of the pyrrolo ring.
- Methylation at the 4-position of the pyrrolo[2,3-b]pyridine scaffold.
This approach requires careful control of reaction conditions to achieve regioselective halogenation and efficient cyclization.
Cyclization and Core Formation
A key step in the synthesis is the formation of the pyrrolo[2,3-b]pyridine core. Literature on related compounds suggests base-mediated cyclization of appropriate bromo- and chloro-substituted pyridine derivatives with amine or aminoalkyne precursors. For example, Sonogashira cross-coupling of ethynyl-substituted heterocycles with halogenated pyridines followed by base-mediated cyclization has been demonstrated as an efficient method for constructing pyrrolopyridine cores.
Installation of tert-Butyl Carboxylate Group
The tert-butyl carboxylate protecting group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate under basic conditions. This step protects the nitrogen atom and enhances the compound's stability and solubility for further synthetic transformations.
Halogenation and Methylation
Selective halogenation at the 3- and 5-positions (chlorine and bromine, respectively) is typically achieved through electrophilic aromatic substitution or via the use of halogenated starting materials. Methylation at the 4-position can be accomplished by alkylation reactions using methyl iodide or methyl triflate under basic conditions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sonogashira coupling | 4-amino-2-bromo-5-iodopyridine, ethynyl derivative, Pd catalyst, base | Formation of alkyne intermediate |
| 2 | Base-mediated cyclization | Strong base (e.g., NaH, K2CO3), solvent (DMF) | Cyclization to pyrrolo[2,3-b]pyridine core |
| 3 | Protection | Di-tert-butyl dicarbonate (Boc2O), base | Introduction of tert-butyl carboxylate protecting group |
| 4 | Halogenation and methylation | Halogenating agents (NBS, NCS), methyl iodide | Installation of bromine, chlorine, and methyl substituents |
This sequence is consistent with synthetic strategies reported for related pyrrolopyridine derivatives.
Analytical Data and Characterization
The compound's molecular formula is C13H14BrClN2O2 with a molecular weight of approximately 345.62 g/mol. Key computed physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 345.62 g/mol |
| XLogP3-AA (lipophilicity) | 3.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 44.1 Ų |
| Exact Mass | 329.97707 Da |
These properties are critical for understanding the compound's behavior in biological systems and synthetic applications.
Summary Table of Preparation Methods and Key Features
| Preparation Aspect | Details |
|---|---|
| Core Formation | Base-mediated cyclization of halogenated pyridine derivatives with ethynyl precursors |
| tert-Butyl Protection | Introduction via di-tert-butyl dicarbonate under basic conditions |
| Halogenation | Selective electrophilic substitution or use of halogenated starting materials |
| Methylation | Alkylation with methyl iodide or similar reagents |
| Analytical Characterization | Molecular weight, NMR, mass spectrometry, and computed physicochemical properties |
| Applications | Intermediate in kinase inhibitor synthesis, potential anticancer agents |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound’s structure enables it to fit into binding sites on proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent type, position, and protecting group strategies. Below is a detailed comparison:
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
Tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1207626-32-1) is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolo[2,3-b]pyridine core with various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrClN2O2 |
| Molecular Weight | 345.62 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1c(Br)cnc2c1c(Cl)cn2C(=O)OC(C)(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Preliminary studies indicate that it may act as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. The compound's structural features allow it to modulate these pathways effectively, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Anticancer Properties
Research has highlighted the anticancer potential of pyrrolopyridine derivatives. For instance, compounds similar to tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. A study evaluating various pyrrole derivatives indicated that those with similar functional groups displayed effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrrolopyridine derivatives have revealed their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in Alzheimer's disease. The compound demonstrated nanomolar-level inhibitory activity in enzymatic assays, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Study on DYRK1A Inhibition
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of various pyrrole derivatives against Mycobacterium tuberculosis. Compounds with structural similarities to tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine were found to exhibit favorable activity with MIC values as low as 5 µM against resistant strains . This positions the compound as a candidate for further exploration in the development of new tuberculosis treatments.
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Halogenation : Bromination at position 5 and chlorination at position 3 using reagents like NBS (N-bromosuccinimide) or Cl₂ in controlled conditions .
- Protection/Deprotection : The tert-butyl carboxylate group is introduced via Boc protection (e.g., using Boc anhydride) to stabilize the nitrogen at position 1 during subsequent reactions .
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings may employ the bromo substituent for further derivatization. For example, visible-light-mediated carbopyridylation has been reported for similar scaffolds .
Critical Considerations : Optimize reaction temperatures and catalysts (e.g., Pd-based) to avoid dehalogenation side reactions. Purification often requires silica gel chromatography or recrystallization .
Q. How is this compound characterized spectroscopically, and what analytical discrepancies might arise?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.6 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl group (~2.3 ppm). Chlorine and bromine substituents induce deshielding in adjacent carbons .
- HRMS : Exact mass verification is critical due to isotopic patterns from bromine (¹⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). For C₁₃H₁₄BrClN₂O₂, expect [M+H]⁺ at m/z 347.992 .
- Potential Pitfalls : Overlapping signals in NMR (e.g., pyrrolo-pyridine protons) may require 2D experiments (COSY, HSQC). LCMS traces should be monitored for residual starting materials or dehalogenated byproducts .
Advanced Research Questions
Q. How can cross-coupling reactivity at the bromo position be optimized for diverse functionalization?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 are effective for Suzuki couplings. For sterically hindered boronic acids, use SPhos-based catalysts .
- Solvent/Base Selection : Mixes of dioxane/water with K₂CO₃ or Cs₂CO₃ improve yields. Microwave-assisted reactions (140°C, 10 min) enhance efficiency for electron-deficient partners .
- Data Contradictions : Yields vary significantly (11–89%) depending on steric/electronic effects of coupling partners. Lower yields in (11.1%) vs. (84%) highlight scale and reagent sensitivity .
Q. What challenges arise in crystallizing this compound, and how can its solid-state structure be resolved?
- Methodological Answer :
- Crystallization : Slow vapor diffusion (hexane/EtOAc) promotes single-crystal growth. Halogen substituents enhance intermolecular halogen bonding, but methyl groups may disrupt packing .
- X-Ray Diffraction : Use SHELX programs for structure refinement. Key parameters include R-factors (<5%) and hydrogen-bonding networks (e.g., C–H···O/N interactions). notes SHELXL’s robustness for small-molecule refinement despite modern alternatives .
- Graph Set Analysis : Etter’s methodology () helps classify hydrogen-bonding motifs (e.g., R₂²(8) rings), critical for understanding supramolecular assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
